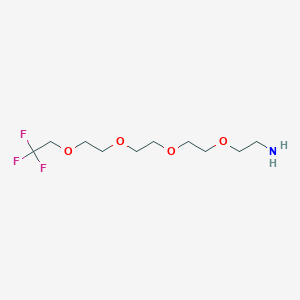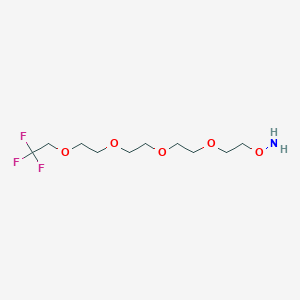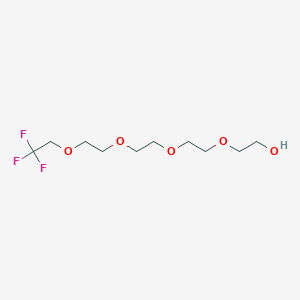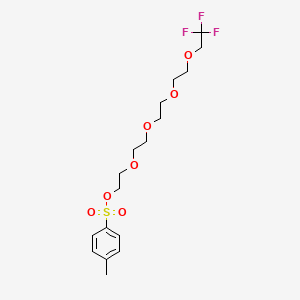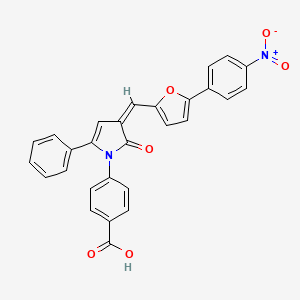
4E1RCat
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4E1RCat has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cap-dependent translation and protein synthesis.
Biology: Employed in research on cellular processes involving mRNA translation and protein synthesis.
Medicine: Investigated for its potential in cancer therapy, particularly in reversing chemoresistance and inhibiting tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting the eIF4F complex .
Mecanismo De Acción
Target of Action
The primary target of 4E1RCat is the eukaryotic initiation factor 4F (eIF4F) complex . This complex plays a crucial role in mRNA translation, a process that is vital for cell growth, proliferation, and differentiation .
Mode of Action
This compound inhibits cap-dependent translation by interfering with the interaction between eIF4E and eIF4G, components of the eIF4F complex . This interaction is essential for the recruitment of the ribosome to the 5’ end of mRNA, a critical step in the initiation of protein synthesis .
Biochemical Pathways
By inhibiting the eIF4F complex, this compound disrupts the translation of mRNA into proteins, affecting various biochemical pathways. For instance, it has been shown to modulate proteostasis, a process that maintains the balance of proteins within cells . Inhibition of translation initiation or elongation by this compound elicits a distinct protective profile, helping cells recover from proteotoxic stress .
Pharmacokinetics
Its effectiveness in inhibiting the eIF4E:eIF4G interaction suggests that it has sufficient bioavailability to interact with its target within cells .
Result of Action
The inhibition of the eIF4F complex by this compound leads to a reduction in the concentration of newly synthesized proteins . This can protect cells from various forms of stress, including heat and age-associated protein aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness in protecting cells from stress is dependent on the heat shock factor 1 (HSF-1) pathway . In wild-type animals, inhibition of translation initiation reduces the concentration of newly synthesized proteins but increases it in hsf-1 mutants .
Análisis Bioquímico
Biochemical Properties
4E1RCat plays a significant role in biochemical reactions by inhibiting the eIF4F translation initiation complex . This complex is crucial for the assembly of the translational machinery, which is the initial step of mRNA translation . By inhibiting this complex, this compound can control the synthesis of new proteins .
Cellular Effects
This compound has been shown to have various effects on cells. It inhibits cap-dependent translation, which can lead to a decrease in the synthesis of certain proteins . This can have a significant impact on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the eIF4F complex. It binds to eIF4E, preventing the interaction between eIF4E and eIF4G, thereby inhibiting the formation of the eIF4F complex . This leads to a decrease in cap-dependent translation, affecting the synthesis of new proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can decrease the concentration of newly synthesized proteins in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to improve survival when used in combination with other treatments in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis. By inhibiting the eIF4F complex, it affects the translation initiation step of protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4E1RCat is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the pyrrole ring and the subsequent attachment of the furan and nitrophenyl groups. The final product is obtained through a condensation reaction between the pyrrole derivative and the furan derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The compound is typically produced in large quantities using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4E1RCat undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The furan and pyrrole rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
Similar Compounds
4EGI-1: Another inhibitor of eIF4E:eIF4G interaction.
Silvestrol: A natural product that inhibits eIF4A, another component of the eIF4F complex.
Salubrinal: Inhibits eIF2α phosphatase, indirectly affecting eIF4F activity
Uniqueness of 4E1RCat
This compound is unique in its dual inhibition of eIF4E interactions with both eIF4G and 4E-BP1. This dual inhibition makes it a potent inhibitor of cap-dependent translation, providing a distinct advantage over other compounds that target only one interaction. Its ability to reverse chemoresistance and inhibit tumor growth further highlights its potential as a therapeutic agent .
Propiedades
IUPAC Name |
4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQRBOIMSKMFFO-PGMHBOJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)
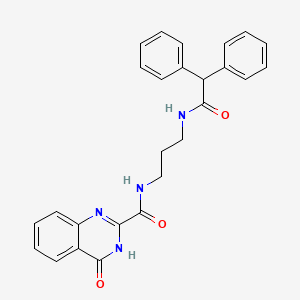

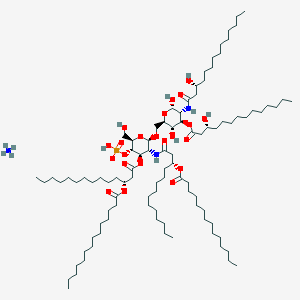
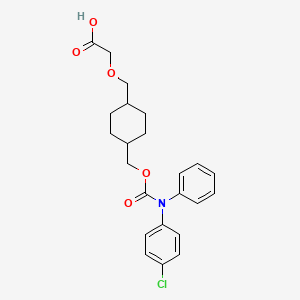
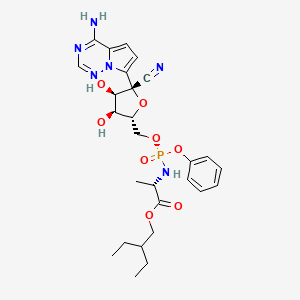

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)

